molecular formula C8H12O2 B117516 Dimedone CAS No. 126-81-8

Dimedone

Cat. No. B117516
CAS RN: 126-81-8
M. Wt: 140.18 g/mol
InChI Key: BADXJIPKFRBFOT-UHFFFAOYSA-N
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Description

Dimedone, also known as 5,5-dimethyl-1,3-cyclohexanedione, is a highly sensitive and specific reagent used for the determination of aldehydes . It is environmentally friendly and yields high results through a simple workup procedure .


Synthesis Analysis

The synthesis of Dimedone involves a Michael addition followed by a Dieckmann cyclization, basic ester hydrolysis, and thermal decarboxylation . This process is robust and yields gram quantities of the product, making it user-friendly from a student perspective .


Molecular Structure Analysis

Dimedone is a cyclic diketone and an example of 1,3-dicarbonyl compounds, which are often found as stable enols . The structure of this compound was solved by direct methods and refined by full-matrix least-squares techniques .


Chemical Reactions Analysis

The first step of the synthesis of Dimedone is a Michael addition, which is then followed by a Dieckmann cyclization, basic ester hydrolysis, and decarboxylation . These steps are covered in various undergraduate laboratory practicals .

Scientific Research Applications

Synthesis of Heterocycles

Dimedone is used as a building block in the design and synthesis of various heterocyclic compounds. Its efficacy as a synthon has been emphasized, particularly in the creation of different heterocyclic compounds (Heravi et al., 2016).

Analytical Reagent for Colorimetric Determination

Dimedone has been utilized as an analytical reagent for the colorimetric determination of certain pharmaceuticals, like paracetamol and oxyphenbutazone (Sadek, 1986).

Study of Selenoproteins

Research has investigated dimedone's reactivity with oxidized forms of selenocysteine, although it was concluded that dimedone is not an ideal reagent for detecting selenenic acids in selenoproteins (Payne et al., 2019).

Green Chemistry Applications

Dimedone is used in green chemistry for the synthesis of pharmacologically and industrially significant heterocyclic motifs (Arora et al., 2018).

Role in Multi-Component Reactions

Due to its acidic methylene group and equilibrium with tautomeric enol form, dimedone is involved in a wide range of organic reactions leading to various organic molecules with pharmaceutical exclusivity (Nikoofar & Yielzoleh, 2017).

Protective Effects in Diabetic Nephropathy

Dimedone pyrone, a derivative, has shown protective effects on podocytes in rats with diabetic nephropathy, indicating potential therapeutic importance (Luan & Sun, 2015).

Reagent for Aldehyde Determination

Dimedone has been adapted for high-performance liquid chromatographic analysis of aldehydes by precolumn derivatization, showing high specificity and sensitivity (Mopper et al., 1983).

Precursor for Annulated Heterocycles

Dimedone serves as an excellent precursor for partially hydrogenated fused heterocycles, facilitating the construction of a wide range of fused or spiral biheterocycles (Ashry et al., 2009).

Anti-Cancer and Kinase Inhibition

Dimedone derivatives have been studied for their anti-cancer activities and inhibitions toward tyrosine kinases and Pim-1 kinases (Wardakhan et al., 2021).

Safety And Hazards

Dimedone should be handled with care to avoid contact with skin and eyes, inhalation of dust, and ingestion . In case of contact, immediate medical attention is advised .

Future Directions

Dimedone has been used as a precursor for the synthesis of more complex molecules . By learning how to synthesize Dimedone, students will gain the skills to synthesize more complex analogues, such as spiro-1,3-cyclohexadiones, which are key intermediates in the synthesis of pharmaceutical products .

properties

IUPAC Name

5,5-dimethylcyclohexane-1,3-dione
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InChI

InChI=1S/C8H12O2/c1-8(2)4-6(9)3-7(10)5-8/h3-5H2,1-2H3
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InChI Key

BADXJIPKFRBFOT-UHFFFAOYSA-N
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Canonical SMILES

CC1(CC(=O)CC(=O)C1)C
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Molecular Formula

C8H12O2
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DSSTOX Substance ID

DTXSID8021987
Record name 5,5-Dimethyl-1,3-cyclohexanedione
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Molecular Weight

140.18 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Record name 5,5-Dimethyl-1,3-cyclohexanedione
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Vapor Pressure

0.06 [mmHg]
Record name 5,5-Dimethyl-1,3-cyclohexanedione
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Product Name

5,5-Dimethyl-1,3-cyclohexanedione

CAS RN

126-81-8
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Synthesis routes and methods I

Procedure details

A mixture of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one (dimedone), and R1 -thiolsulfonate, an alkali metal hydroxide, water and a water-miscible solvent, i.e., methanol, ethanol, 2-propanol, acetone, methyl ethyl ketone, dimethylformamide, dioxane or acetonitrile, is heated with stirring at any temperature between about 45°C. and the boiling temperature of the aqueous solvent (preferably at the boiling temperature) for a period of time of about one hour to about 48 hours (preferably three to 24 hours). After the reaction, the solvent mixture is removed by evaporation or by distillation. The residue is washed with water to remove the sulfinate salt by-product, and the crude product is collected on a filter and dried. Purification is accomplished by recrystallizing the crude product from an organic solvent, i.e., a hydrocarbon or lower alkanol such as benzene, cyclohexane, n-hexane, methylcyclohexane, n-pentane, ethanol, aqueous ethanol, methanol, aqueous methanol or toluene or a combination thereof.
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Synthesis routes and methods II

Procedure details

A solution of 5 parts of 5-keto-3,3-dimethylhexanoic acid and about 15 parts of 73% sulfuric acid was heated for one hour in a 130°-135° oil bath. The cooled solution was then poured into a separatory funnel containing ice and chloroform. The aqueous phase was then washed three times with additional chloroform. The combined organic extractions were then dried and evaporated. There was obtained an 82.3% yield of dimedone. It was further recrystallized from toluene.
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Yield
82.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimedone
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Dimedone
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Citations

For This Compound
18,400
Citations
C Maller, E Schröder, P Eaton - Antioxidants & redox signaling, 2011 - liebertpub.com
… isolated myocytes were exposed to extracellular dimedone, we failed to detect cellular labeling. This is consistent with the poor membrane permeability of dimedone, as a result of its …
Number of citations: 92 www.liebertpub.com
NC Payne, DR Barber, EL Ruggles… - Protein …, 2019 - Wiley Online Library
… Due to the reversible nature of this alkylation, we conclude that dimedone is not a good … form of dimedone could be detected using LCMS and 1 H NMR. The dimeric dimedone product …
Number of citations: 13 onlinelibrary.wiley.com
K Nikoofar, FM Yielzoleh - Journal of Saudi Chemical Society, 2018 - Elsevier
… This phenomena permit dimedone to be utilized in several … The mentioned nature of dimedone in addition with its low … In this review the reactions of dimedone has been focused with an …
Number of citations: 28 www.sciencedirect.com
MM Heravi, V Zadsirjan, B Fattahi… - Current Organic …, 2016 - ingentaconnect.com
… Dimedone usually comes in the form of white crystals. It is stable at room temperature … dimedone contains chains of molecules in the enol form linked by hydrogen bonds [1]. Dimedone …
Number of citations: 16 www.ingentaconnect.com
ESH El Ashry, LF Awad, Y El Kilany, EI Ibrahim - 2009 - kops.uni-konstanz.de
… This chapter explores that dimedone is a versatile precursor for annulated heterocycles. Dimedone(… This chapter explores that dimedone is a versatile …
Number of citations: 28 kops.uni-konstanz.de
C Klomsiri, KJ Nelson, E Bechtold, L Soito… - Methods in …, 2010 - Elsevier
… of dimedone, as a model reagent, with one S-nitrosothiol and two sulfoxides. Dimedone did not … , and chemical isolation experiments showed that dimedone does not react with aqueous …
Number of citations: 146 www.sciencedirect.com
RM Mohareb, FO Al Farouk, WW Wardakhan - Medicinal Chemistry …, 2018 - Springer
… Dimedone is not only a typical reagent for Knoevenagel condensation, but also adds easily … reactions involving dimedone. The reactions of cyclohexane-1,3-dione or dimedone with …
Number of citations: 14 link.springer.com
IWJ Still, GW Kutney - The Journal of Organic Chemistry, 1981 - ACS Publications
A comparative study of the reactionsof dimedone (1), as a representative 0-diketone, with various simple sulfur chlorides has revealed that the productdistribution observed can best be …
Number of citations: 16 pubs.acs.org
AM Al-Majid, MS Islam, A Barakat, NJ Al-Qahtani… - Arabian journal of …, 2017 - Elsevier
… dimedone derivatives. We report here, diethyl amine catalyzed tandem Knoevenagel–Michael reactions of dimedone … efficient procedure for the synthesis of bis-dimedone derivatives. …
Number of citations: 22 www.sciencedirect.com
YH Seo, KS Carroll - 2011 - deepblue.lib.umich.edu
Since its discovery almost 40years ago,[1] S-hydroxylation (ÀSOH) of cysteine thiol side chains at active and allosteric sites within proteins has emerged as a central post-translational …
Number of citations: 115 deepblue.lib.umich.edu

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